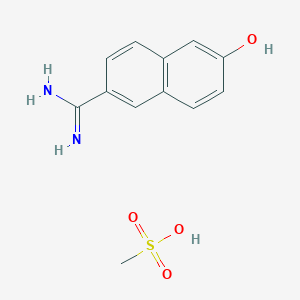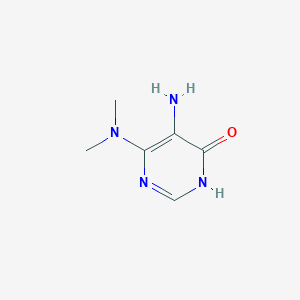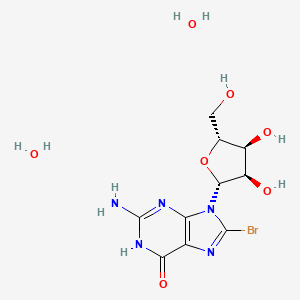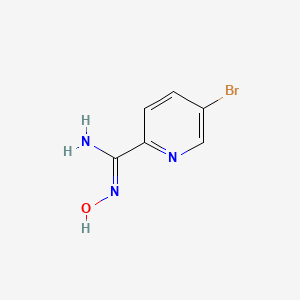
6-アミジノ-2-ナフトールメタンスルホン酸
概要
説明
6-Amidino-2-naphthol Methanesulfonate, also known as 6-Hydroxynaphthalene-2-carboximidamide Methanesulfonate or 6-Carbamimidoyl-2-naphthol Methanesulfonate, is a chemical compound with the molecular formula C11H10N2O·CH4O3S and a molecular weight of 282.31 . It appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of 6-Amidino-2-naphthol Methanesulfonate involves several steps . The process starts with 6-hydroxy-2-naphthaldehyde as a raw material and dimethyl sulfoxide as a reaction solvent . The dimethyl sulfoxide and hydroxylamine hydrochloride undergo an addition elimination reaction to obtain 6-cyano-2-naphthol . The 6-cyano-2-naphthol then undergoes a pinner reaction in a HCl/methanol solution to obtain 6-hydroxy-2-naphthalene imino methyl ester hydrochloride . Ammonia gas is introduced to carry out an aminolysis reaction to obtain 6-amidino-2-naphthol . Finally, the 6-amidino-2-naphthol sequentially reacts with sodium bicarbonate and methanesulfonic acid to convert into the 6-amidino-2-naphthol methanesulfonate .Molecular Structure Analysis
The molecular structure of 6-Amidino-2-naphthol Methanesulfonate is represented by the formula C12H14N2O4S . The InChI Key is OHFQGSXMJXLUAG-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Amidino-2-naphthol Methanesulfonate is a useful N-terminal derivatization reagent for improving peptide fragmentation .Physical And Chemical Properties Analysis
6-Amidino-2-naphthol Methanesulfonate is a solid at 20 degrees Celsius . It has a density of 0.876 g/mL at 25 degrees Celsius . Its boiling point is between 142-149 degrees Celsius , and it has a melting point of -100 degrees Celsius .科学的研究の応用
ペプチドフラグメンテーション
プロテオミクスにおいて、この化合物はN末端誘導体化試薬として働き、ペプチドのフラグメンテーションを促進します 。これは、質量分析ベースのプロテオミクス分析に特に役立ち、タンパク質の同定と定量を支援します。
生物医学研究
6-アミジノ-2-ナフトールメタンスルホン酸の化学的性質は、生物医学研究における蛍光プローブとしての使用に適しています 。この用途は、さまざまな実験設定における生物分子の可視化と追跡にとって重要です。
Safety and Hazards
When handling 6-Amidino-2-naphthol Methanesulfonate, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental inhalation or ingestion, immediate medical attention is advised .
作用機序
Target of Action
It is often used as a chemical intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final product.
Mode of Action
It is known to be a useful N-terminal derivatization reagent for improving peptide fragmentation , indicating that it may interact with peptide bonds in proteins.
Biochemical Pathways
As a chemical intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would likely depend on the final compound it is used to synthesize .
Action Environment
It is known to be stable under normal conditions but should be stored under inert gas at 2-8°c to avoid exposure to strong light, high temperature, or humid environment .
生化学分析
Biochemical Properties
6-Amidino-2-naphthol Methanesulfonate plays a crucial role in biochemical reactions, particularly in the detection of arginine residues in proteins. It interacts with enzymes such as serine proteases, where it acts as an inhibitor. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity . This interaction is essential for studying the structure and function of proteins, as it allows researchers to pinpoint specific amino acid residues and their roles in enzymatic reactions .
Cellular Effects
6-Amidino-2-naphthol Methanesulfonate has significant effects on various cell types and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular pathways, including coagulation and inflammation . The compound’s inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For instance, the inhibition of urokinase-type plasminogen activator by 6-Amidino-2-naphthol Methanesulfonate affects cell migration and tissue remodeling .
Molecular Mechanism
The molecular mechanism of 6-Amidino-2-naphthol Methanesulfonate involves its binding to the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s catalytic triad, preventing substrate cleavage and subsequent enzymatic activity. Additionally, 6-Amidino-2-naphthol Methanesulfonate can induce conformational changes in the enzyme, further inhibiting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amidino-2-naphthol Methanesulfonate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its inhibitory effects on serine proteases over extended periods, although slight degradation may occur, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 6-Amidino-2-naphthol Methanesulfonate vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant adverse effects . At higher doses, toxic effects such as tissue damage and impaired cellular function have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
6-Amidino-2-naphthol Methanesulfonate is involved in metabolic pathways related to protein degradation and modification. It interacts with enzymes such as serine proteases, influencing metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to altered protein turnover and changes in cellular metabolism, affecting overall cellular function .
Transport and Distribution
Within cells and tissues, 6-Amidino-2-naphthol Methanesulfonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on serine proteases. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters .
Subcellular Localization
6-Amidino-2-naphthol Methanesulfonate is localized to specific subcellular compartments, where it interacts with target enzymes. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to compartments such as the cytoplasm and nucleus . This localization is crucial for its inhibitory activity, as it ensures the compound reaches its target enzymes and exerts its effects effectively .
特性
IUPAC Name |
6-hydroxynaphthalene-2-carboximidamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGCELWCUFUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496245 | |
| Record name | Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82957-06-0 | |
| Record name | Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-naphthimidamide methanesulfonate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in the novel synthesis of 6-Amidino-2-naphthol Methanesulfonate described in the research?
A1: The new synthesis method for 6-Amidino-2-naphthol Methanesulfonate, a key intermediate in the production of the anti-pancreatitis drug Nafamostat Mesilate, involves several distinct steps [, ]:
- Starting with 6-hydroxy-2-naphthaldehyde, an addition-elimination reaction is carried out with hydroxylamine hydrochloride in dimethyl sulfoxide, yielding 6-cyano-2-naphthol. This step replaces the traditional use of highly toxic copper cyanide, offering a safer and milder approach [].
- 6-cyano-2-naphthol undergoes a Pinner reaction in a solution of HCl/methanol to produce 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. The researchers employ an improved Pinner method where HCl is generated in situ from acetyl chloride and methanol, eliminating the need for direct introduction of HCl gas and simplifying the process for potential industrial application [].
Q2: How does this new synthesis method for 6-Amidino-2-naphthol Methanesulfonate compare to the traditional approach?
A2: The newly developed synthesis method presents significant advantages over the traditional route []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)


![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)
